4-cyclopentylbutanoic Acid

描述

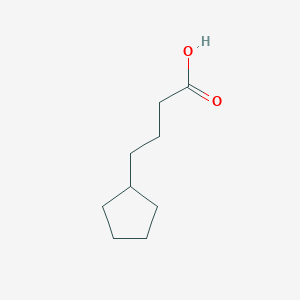

4-Cyclopentylbutanoic acid is an organic compound with the molecular formula C₉H₁₆O₂ It is characterized by a cyclopentyl group attached to the fourth carbon of a butanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions: 4-Cyclopentylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with butyric acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of raw materials and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability.

化学反应分析

Types of Reactions: 4-Cyclopentylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the cyclopentyl group into a cyclopentanone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Cyclopentanone derivatives.

Reduction: 4-cyclopentylbutanol.

Substitution: Halogenated cyclopentylbutanoic acids.

科学研究应用

Pharmaceutical Applications

4-Cyclopentylbutanoic acid has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit inflammatory pathways in vitro, suggesting potential for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Another important application is in neuroprotection. Preliminary studies have suggested that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate signaling pathways related to cell survival has been a focus of ongoing research .

Agricultural Applications

In agriculture, this compound is being investigated for its role as a plant growth regulator and pest deterrent.

Plant Growth Regulation

Studies have shown that this compound can enhance plant growth by promoting root development and increasing resistance to environmental stressors. For instance, a controlled experiment revealed that plants treated with this compound exhibited improved growth metrics compared to untreated controls .

Biocontrol Agent

The compound has also been evaluated for its efficacy as a biocontrol agent against various plant pathogens. Research highlighted in Plant Pathology indicated that formulations containing this compound significantly reduced the incidence of fungal infections in crops, thereby improving yield and quality .

Food Science Applications

In food science, this compound is explored primarily for its flavoring properties.

Flavoring Agent

The compound has been identified as a potential flavoring agent due to its unique organoleptic properties. Regulatory bodies have assessed its safety for use in food products, allowing for specific applications within defined limits . Its incorporation into food products could enhance flavor profiles without compromising safety.

Case Studies and Research Findings

作用机制

The mechanism by which 4-cyclopentylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Cyclopentanecarboxylic acid: Similar structure but with a shorter carbon chain.

Cyclohexylbutanoic acid: Similar chain length but with a cyclohexyl group instead of cyclopentyl.

Uniqueness: 4-Cyclopentylbutanoic acid is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

生物活性

4-Cyclopentylbutanoic acid (CPBA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula and a molecular weight of approximately 156.23 g/mol. Its structure consists of a cyclopentyl group attached to a butanoic acid backbone, which influences its biological interactions.

1. Anti-Inflammatory Properties

Research indicates that CPBA exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism : The anti-inflammatory action of CPBA may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). By blocking these enzymes, CPBA reduces the synthesis of prostaglandins, which are mediators of inflammation .

2. Analgesic Effects

In addition to its anti-inflammatory properties, CPBA has demonstrated analgesic effects in various animal models. Studies have shown that it can effectively reduce pain responses, making it a candidate for further development as an analgesic agent.

- Case Study : In a study involving rats subjected to inflammatory pain models, administration of CPBA resulted in a significant reduction in pain behavior compared to control groups .

3. Antioxidant Activity

CPBA also exhibits antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. This activity is beneficial in preventing cellular damage associated with various chronic diseases.

- Research Findings : In vitro assays have indicated that CPBA can scavenge free radicals and enhance the antioxidant capacity of cells, suggesting its potential role in protective therapies against oxidative stress .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of CPBA is crucial for assessing its therapeutic potential. Preliminary studies suggest that CPBA has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.7933) indicating good absorption potential.

- Blood-Brain Barrier Penetration : Moderate probability (0.7756), suggesting possible central nervous system effects .

Toxicological assessments indicate that CPBA has a low toxicity profile, making it a promising candidate for further pharmacological exploration.

Comparative Analysis with Other Compounds

To contextualize the biological activity of CPBA, it is useful to compare it with other related compounds:

| Compound | Anti-Inflammatory Activity | Analgesic Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ibuprofen | High | High | Moderate |

| Ketoprofen | Moderate | High | Low |

属性

IUPAC Name |

4-cyclopentylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-9(11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKMWJJCIUSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-65-0 | |

| Record name | 4-cyclopentylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。